

# PF-219061: A Technical Guide for Investigating Dopamine D3 Receptor Function

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

PF-219061 is a potent and selective agonist for the dopamine D3 receptor, serving as a valuable research tool for elucidating the physiological and pathological roles of this important G protein-coupled receptor (GPCR). The D3 receptor is predominantly expressed in the limbic regions of the brain and has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. This technical guide provides a comprehensive overview of PF-219061, including its pharmacological properties, detailed experimental protocols for its use in key in vitro and in vivo assays, and a summary of the D3 receptor signaling pathways that can be investigated using this compound.

# Pharmacological Profile of PF-219061

A comprehensive understanding of the binding affinity and functional potency of PF-219061 is critical for its effective use as a research tool. While specific Ki values for PF-219061 are not readily available in the public domain, its functional potency and selectivity have been characterized.

Table 1: In Vitro Functional Potency of PF-219061



Parameter	Receptor	Value
EC50	Human D3	15 nM[1][2]

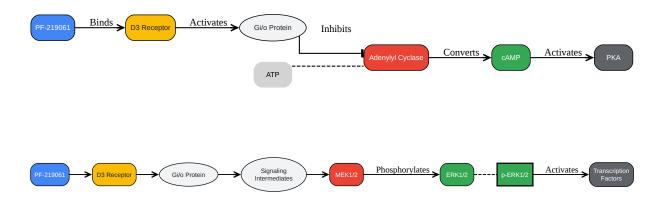
It is important to note that a related series of aryl-morpholine dopamine receptor agonists, from which PF-219061 was developed, demonstrated over 1000-fold functional selectivity for the D3 receptor over the D2 receptor.[3] This suggests that PF-219061 also possesses a high degree of selectivity, a crucial attribute for specifically probing D3 receptor function.

# **D3 Receptor Signaling Pathways**

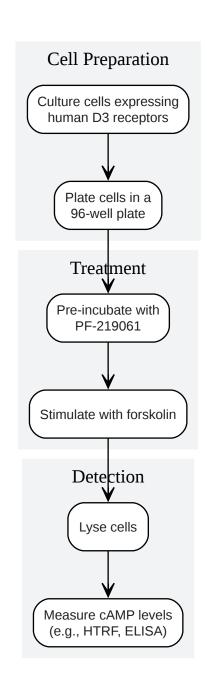
The dopamine D3 receptor, a member of the D2-like receptor family, primarily couples to inhibitory G proteins (Gi/o). Activation of the D3 receptor by an agonist like PF-219061 initiates a cascade of intracellular signaling events that can be dissected using various in vitro assays.

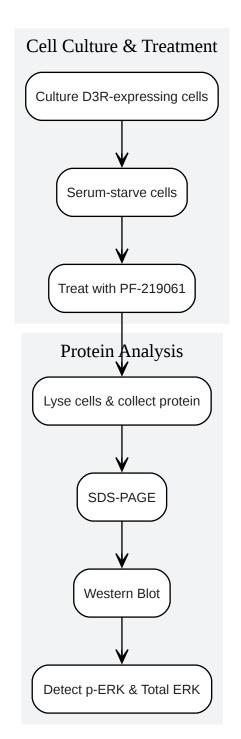
## Canonical Gilo Signaling Pathway

The primary signaling pathway activated by the D3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

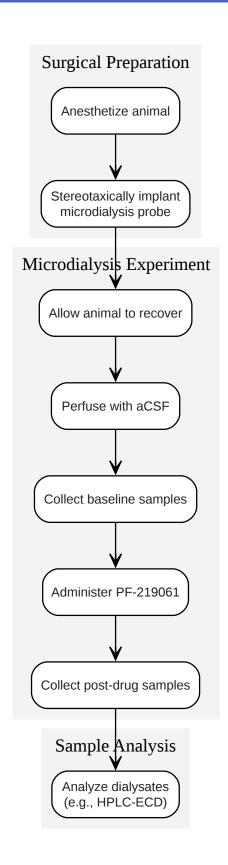












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